![molecular formula C14H16N4O4S B2842012 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide CAS No. 1428378-67-9](/img/structure/B2842012.png)
1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Sulfonamides, such as 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide, have been utilized in the synthesis of various biologically active compounds demonstrating effective antiproliferative and antimicrobial activities. A study detailed the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing potent cytotoxic activity against human cell lines, including alveolar adenocarcinoma carcinoma (A-549) and liver carcinoma (HepG2), as well as significant antimicrobial efficacy (Shimaa M. Abd El-Gilil, 2019).
Antibacterial Activity Against Plant Pathogens
Compounds with sulfonamide functionalities have shown promising antibacterial activities against agricultural pathogens, such as rice bacterial leaf blight caused by Xanthomonas oryzae. Notably, sulfone derivatives containing 1,3,4-oxadiazole moieties have been effective in reducing the incidence of this disease, outperforming commercial agents and enhancing plant resistance by stimulating antioxidant enzyme activities (Li Shi et al., 2015).
Environmental Degradation of Sulfonamides
The environmental persistence and potential for promoting antibiotic resistance of sulfonamides have been addressed through the identification of microbial strategies for their elimination. A novel pathway involving ipso-hydroxylation followed by fragmentation has been identified in Microbacterium sp. strain BR1, illustrating a microbial approach to mitigating the environmental impact of sulfonamide antibiotics (B. Ricken et al., 2013).
Synthesis of Leukocyte Function-Associated Antagonist
Research has also explored the synthesis of sulfonamide derivatives for pharmacokinetic studies and as potential therapeutic agents. For instance, a potent lymphocyte function-associated antigen-1 antagonist and its metabolites were labeled with stable isotopes and carbon-14 for drug metabolism and pharmacokinetics studies, highlighting the versatility of sulfonamide derivatives in drug development (B. Latli et al., 2011).
Hybrid Sulfonamide Compounds
The hybridization of sulfonamides with various pharmaceutically active moieties has led to the development of compounds with a broad spectrum of biological activities. This approach aims to design more potent sulfonamide hybrid drugs by combining sulfonamide structures with heterocyclic components, demonstrating the compound's potential in creating diverse therapeutic agents (Shakila Ghomashi et al., 2022).
properties
IUPAC Name |
1-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-17-8-13(15-9-17)23(20,21)16-10-3-4-12-11(7-10)14(19)18(2)5-6-22-12/h3-4,7-9,16H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNRVCSBQIQQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.